![molecular formula C26H26N4O5 B2739460 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide CAS No. 1226435-16-0](/img/structure/B2739460.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H26N4O5 and its molecular weight is 474.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antioxidant effects. The compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound features a complex structure with a benzo[d][1,3]dioxole moiety and a quinoline derivative. Its molecular formula is C23H22N4O3, and it has a molecular weight of 402.45 g/mol. The presence of multiple functional groups indicates potential for diverse biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds containing the benzodioxole moiety have demonstrated cytotoxic effects against various cancer cell lines. In a study evaluating several derivatives, the compound exhibited notable activity against Hep3B liver cancer cells with an IC50 value significantly lower than that of standard chemotherapeutic agents like Doxorubicin .
Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |
---|---|---|---|
2a | Hep3B | 5.67 | Lower |
2b | Hep3B | 12.34 | Higher |
The mechanism of action appears to involve cell cycle arrest at the G2-M phase, indicating that the compound may hinder cancer cell proliferation by disrupting normal cell cycle progression .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds similar to this compound have also been reported. These compounds inhibit the production of pro-inflammatory cytokines and reduce inflammation in various experimental models. For example, studies have shown that certain derivatives can significantly decrease levels of TNF-alpha and IL-6 in vitro .
Antioxidant Activity
Antioxidant activity is another critical aspect of this compound's biological profile. The DPPH assay has been utilized to evaluate the free radical scavenging ability of synthesized derivatives. Results indicate that compounds with similar structures exhibit strong antioxidant properties, comparable to established antioxidants like Trolox .
Case Studies
- Cell Cycle Analysis in Hep3B Cells : A flow cytometry analysis revealed that treatment with compound 2a led to a significant reduction in the G1 phase population from 65.3% to 52.53%, suggesting effective inhibition of cell cycle progression .
- Comparative Study on Antioxidant Effects : In a comparative study involving several benzodioxole derivatives, the synthesized compounds demonstrated varying degrees of antioxidant activity, with some showing results comparable to known antioxidants .
科学的研究の応用
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C23H24N4O4
- Molecular Weight : 420.46 g/mol
- CAS Number : 884215-05-8
The structure includes a piperidine ring connected to a benzo[d][1,3]dioxole moiety and a cyano-substituted quinoline derivative. This unique arrangement contributes to its biological activity.
Neuropharmacology
Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide exhibit modulatory effects on neurotransmitter receptors. Specifically, they have been studied for their interactions with the serotonin 5-HT2A and dopamine D3 receptors, which are crucial in treating psychiatric disorders such as schizophrenia and depression .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound possess cytotoxic properties against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer progression . For instance, compounds targeting specific kinases have shown promise in reducing tumor growth in preclinical models.
Antimicrobial Properties
The compound has been evaluated for its antibacterial activity against resistant strains of bacteria. Some derivatives have shown efficacy against Mur ligases, which are essential for bacterial cell wall synthesis, thus presenting potential as new antibacterial agents . This application is particularly relevant given the rising concern over antibiotic resistance.
Case Study 1: Neuropharmacological Effects
A study published in PubMed Central explored the effects of similar compounds on serotonin receptor modulation in animal models. The results indicated significant improvements in anxiety-like behaviors when administered at specific dosages, suggesting potential therapeutic benefits for anxiety disorders .
Case Study 2: Anticancer Efficacy
In vitro studies conducted on various cancer cell lines demonstrated that derivatives of this compound inhibited cell growth by more than 70% at concentrations below 10 µM. Mechanistic studies revealed that these compounds activated apoptotic pathways while downregulating anti-apoptotic proteins .
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-32-22-10-19-20(11-23(22)33-2)28-14-18(12-27)25(19)30-7-5-17(6-8-30)26(31)29-13-16-3-4-21-24(9-16)35-15-34-21/h3-4,9-11,14,17H,5-8,13,15H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOWIIXHLXDMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。